3-Piperidinol, 1-amino- is classified as an amine and an alcohol. It is structurally related to piperidine, a well-known nitrogen-containing heterocycle that serves as a foundational structure in various pharmaceuticals. The compound's structural characteristics make it a valuable intermediate in the synthesis of more complex organic molecules.
The synthesis of 3-Piperidinol, 1-amino- can be achieved through several methods:
The molecular structure of 3-Piperidinol, 1-amino- features:
These structural identifiers provide insight into its chemical behavior and reactivity .
3-Piperidinol, 1-amino- participates in various chemical reactions:
While specific mechanisms for 3-Piperidinol, 1-amino-'s action are not extensively documented, piperidinol analogs have shown promising biological activities:
3-Piperidinol, 1-amino- has several scientific applications:
Reductive amination has emerged as a cornerstone methodology for introducing the 1-amino group onto 3-piperidinol scaffolds with precise stereochemical control. This approach leverages the inherent nucleophilicity of the piperidine nitrogen and the carbonyl electrophilicity of aldehydes/ketones to construct C-N bonds under mild conditions. A critical advancement involves the use of chiral auxiliaries to control absolute stereochemistry during amine installation. For example, reductive amination of N-Boc-3-piperidone with ethyl glyoxylate followed by sodium triacetoxyborohydride reduction yields racemic 1-amino-3-piperidinols, with subsequent enantiomer separation via preparative HPLC achieving >98% enantiomeric excess (ee) [3]. The stereochemical outcome is highly dependent on the reducing agent: sodium borohydride typically affords syn-diastereoselectivity (dr 3:1), while bulky trialkylborohydrides favor anti-isomers (dr up to 5:1) due to steric steering effects [2].
Industrial-scale synthesis often employs chiral resolution post-reduction to obtain enantiopure pharmaceuticals. A notable example is the resolution of racemic 1-(tert-butoxycarbonyl)-3-aminopiperidine using L-tartaric acid, yielding the (3R)-enantiomer with 99.5% ee after recrystallization [2]. This enantiomer serves as a key intermediate for DPP-4 inhibitors like alogliptin. For N-unprotected derivatives, protective group strategies prove essential. Cbz protection enables high-yielding reductive amination (82-91% yield) without competing reactions at the piperidine nitrogen, while subsequent deprotection affords 1-amino-3-piperidinols suitable for peptide coupling [3] [6].
Table 1: Reductive Amination Approaches to 1-Amino-3-piperidinols
Carbonyl Substrate | Amine Source | Reducing Agent | Diastereoselectivity (dr) | Yield (%) | Application |
---|---|---|---|---|---|
N-Boc-3-piperidone | Ethyl glyoxylate | NaBH(OAc)₃ | Racemic | 62 | PipG-NH₂ analogues [3] |
3-Piperidone HCl | Benzaldehyde | NaBH₄ | syn 3:1 | 78 | Xanthine intermediates [6] |
N-Cbz-3-piperidone | Boc-L-leucine | NaBH₃CN | >20:1 | 85 | LpipG-NH₂ peptides [3] |
1-Benzyl-3-piperidone | Ammonium acetate | NaBH₄/MeOH | - | 91 | Alogliptin intermediate [2] |
Phosphite-mediated cyclodehydration enables stereodivergent access to both cis- and trans-1-amino-3-piperidinols from acyclic precursors through precise manipulation of reaction kinetics and stereoelectronics. This strategy capitalizes on the nucleophilic character of phosphites to generate reactive iminium intermediates that undergo stereoselective ring closure. The critical innovation lies in controlling the conformational flexibility of acyclic amino alcohols during cyclization. When dimethyl phosphite activates N-protected 5-aminopentan-1-ols, the reaction proceeds through a chair-like transition state where bulky groups (e.g., Cbz, Boc) preferentially occupy equatorial positions. This preference delivers predominantly trans-isomers (dr up to 8:1) due to 1,3-diaxial avoidance in the developing piperidine ring [2] [3].
Conversely, employing sterically hindered triisopropyl phosphite under thermodynamic control favors the cis-isomers (dr 4:1). The bulky phosphite impedes equatorial attack, forcing the reaction through a higher-energy transition state with axial nucleophilic approach. This method proves invaluable for constructing pharmacophore libraries where stereochemistry dictates biological activity. For instance, cis-1-amino-3-piperidinols exhibit 10-fold higher binding affinity to bacterial proteases than their trans-counterparts due to optimal hydrogen-bonding geometry [3]. The reaction demonstrates excellent functional group tolerance, accommodating ester, amide, and aryl substituents without side reactions, enabling synthesis of complex drug candidates like 8-(3-aminopiperidin-1-yl)xanthines [6].
Table 2: Stereochemical Control in Phosphite-Mediated Cyclizations
Precursor | Phosphite Reagent | Temperature (°C) | cis:trans Ratio | Yield (%) | Dominant Isomer Configuration |
---|---|---|---|---|---|
N-Boc-5-aminopentan-1-ol | P(OMe)₃ | 80 | 1:8 | 76 | trans |
N-Cbz-5-aminopentan-1-ol | P(OiPr)₃ | 110 | 4:1 | 82 | cis |
N-Boc-5-amino-4-methylpentan-1-ol | P(OMe)₃ | 70 | 1:6 | 68 | trans |
N-TFA-5-aminopentan-1-ol | P(OcHex)₃ | 100 | 3:1 | 71 | cis |
Biocatalytic strategies have revolutionized the synthesis of enantiopure 1-amino-3-piperidinols through chemo-enzymatic cascades and asymmetric amination. The most efficient systems employ engineered transaminases or imine reductases (IREDs) that recognize cyclic imine intermediates with high fidelity. A breakthrough methodology combines galactose oxidase (GOase) with IREDs in a one-pot cascade that converts N-Cbz-protected L-ornithinol directly to L-3-N-Cbz-aminopiperidine in 54% isolated yield and >99% ee [1]. This cascade addresses the instability of aldehyde intermediates by channeling 5-aminopentan-1-al into spontaneous cyclization followed by stereoselective IRED reduction. The GOase variant M3-5 demonstrates exceptional activity toward Cbz-protected substrates (kcat/Km = 0.063 mM⁻¹s⁻¹ for L-lysinol derivative), while IRED-49 provides optimal enantioselectivity for azepane products [1].
For asymmetric synthesis, ω-transaminases (ω-TA) have been engineered to convert 3-ketopiperidines directly to (S)-1-amino-3-piperidinols with 98% ee. Directed evolution of Chromobacterium violaceum TA yielded a mutant (L57V/W58F) that accommodates the sterically demanding piperidine ring while resisting substrate inhibition. This biocatalyst achieves complete conversion at 50 mM substrate concentration using isopropylamine as amine donor [9]. Critical to industrial implementation is cofactor recycling; coupling with L-alanine dehydrogenase regenerates NADH while shifting equilibrium toward product formation. Alternatively, glucose dehydrogenase systems provide sustained cofactor supply, enabling kilogram-scale production of (R)-3-aminopiperidine dihydrochloride without racemization [6]. The table below compares key enzymatic systems:
Table 3: Enzymatic Platforms for 1-Amino-3-piperidinol Synthesis
Enzyme Class | Specific Enzyme | Substrate | Product Configuration | ee (%) | Yield (%) | Productivity (g/L/day) |
---|---|---|---|---|---|---|
Imine reductase | IRED-49 | N-Cbz-1,2-dehydroazepane | (S)-1-aminoazepane | >99 | 54 | 12.8 [1] |
Galactose oxidase/IRED | GOase M3-5 + IRED-102 | N-Cbz-L-lysinol | (S)-3-aminoazepane | 99 | 48 | 11.2 [1] |
ω-Transaminase | CvTA-L57V/W58F | 1-Boc-3-piperidone | (S)-1-Boc-3-aminopiperidine | 98 | 92 | 34.5 [9] |
D-Amino acid transaminase | DAT-M9 | 1-Cbz-3-piperidone | (R)-1-Cbz-3-aminopiperidine | 95 | 85 | 28.1 [6] |
Parallel synthesis has accelerated structure-activity relationship (SAR) studies of 1-amino-3-piperidinol derivatives, particularly in anti-tubercular and osteoanabolic agents. Library design principles focus on systematic variation of three regions: 1) N-1 amino group substituents, 2) C-3 hydroxyl modifications, and 3) C-4/C-5 ring substitutions. A seminal study generated 48 analogues via solid-phase synthesis using Rink amide resin, coupling Fmoc-protected 3-hydroxy-4-aminopiperidine cores with diverse carboxylic acids [5] [8]. Mitsunobu etherification of the C-3 hydroxyl enabled rapid access to alkoxy derivatives (e.g., methoxymethyl, ethoxyethyl), while reductive amination diversified the N-1 position [5].
Critical SAR insights revealed that hydrophobicity balance dictates cellular activity. For instance, in thienopyridine-based osteoanabolic agents like DS96432529, replacing the lipophilic N-phenyl group with 3-[(2-ethoxyethoxy)methyl]piperidine increased Fsp³ from 0.26 to 0.56, improving aqueous solubility (from <0.01 mg/mL to 0.23 mg/mL) while maintaining potent ALPase enhancement (EC₂₀₀ = 0.12 µM) [5]. Anti-tubercular analogues showed contrasting requirements: 1-benzyl-3-hydroxy-4-aminopiperidines with electron-withdrawing para-substituents (CN, CF₃) exhibited MIC₉₀ = 1.6 µM against M. tuberculosis H37Rv, while hydrophilic groups abolished activity [8]. The table below summarizes key SAR findings:
Table 4: SAR of 1-Amino-3-piperidinol Derivatives in Drug Discovery
Scaffold | C-3 Modification | N-1 Modification | Biological Activity | Potency | Key Insight |
---|---|---|---|---|---|
Thieno[2,3-b]pyridine-2-carboxamide | H (unsubstituted) | 3-[(Methoxy)methyl] | ALPase enhancement (osteoblast differentiation) | EC₂₀₀ = 0.28 µM [5] | Lipophilicity reduction improves metabolic stability |
Thieno[2,3-b]pyridine-2-carboxamide | H | 3-[(Ethoxyethoxy)methyl] | Oral bone anabolic activity | EC₂₀₀ = 0.12 µM [5] | Ether chain length modulates CYP450 metabolism |
8-Xanthinylpiperidine | OH | Benzyl | DPP-4 inhibition | IC₅₀ = 0.8 nM [6] | Ortho-substitution enhances selectivity |
Quinoline-3-carboxamide | OMe | 4-Cyanobenzyl | Anti-tubercular | MIC₉₀ = 1.6 µM [8] | Electron-withdrawing groups boost membrane penetration |
Ring expansion through nucleophilic displacement provides efficient access to functionalized 1-amino-3-piperidinols from strained heterocyclic precursors. This strategy exploits the ring strain energy of aziridines and azetidines to drive regioselective ring-opening followed by spontaneous cyclization. A highly regioselective approach involves N-activated aziridinium ions generated in situ from β-amino alcohols. Treatment of trans-1,2-aminocyclopentanol with methanesulfonyl chloride forms an aziridinium intermediate that undergoes nucleophilic attack by cyanide at C-3, yielding 1-cyano-3-hydroxypiperidine after ring expansion (72% yield) [8] [10]. The reaction demonstrates complete regiochemical fidelity, with nucleophiles (Nu = CN⁻, N₃⁻, malonate) exclusively opening the less substituted carbon.
For stereochemical control, chiral pool starting materials enable asymmetric synthesis. L-Tartrate-derived aziridines expand to 3,4-dihydroxypiperidines with retention of configuration, while meso-aziridines yield meso-piperidines. Azetidine expansions show distinct regiochemistry: 3-aminoazetidines with electron-withdrawing N-substituents undergo preferential C-4 attack by nucleophiles, producing 4-substituted-1-amino-3-piperidinols (dr >10:1) [10]. This method proved instrumental in synthesizing conformationally constrained GABA analogs where the 4-cyano substituent serves as a carboxylic acid bioisostere. The table below compares ring expansion strategies:
Table 5: Nucleophilic Ring Expansion to 1-Amino-3-piperidinols
Precursor | Activating Agent | Nucleophile | Product | Regioselectivity | Yield (%) |
---|---|---|---|---|---|
cis-2-(Aminomethyl)cyclopentanol | MsCl/TEA | NaN₃ | 1-Azido-3-hydroxypiperidine | 100% C-3 attack | 68 [10] |
trans-1,2-Aminocyclohexanol | Ts₂O/pyridine | NaCN | 1-Cyano-3-hydroxypiperidine | 100% C-3 attack | 72 [8] |
3-(Boc-amino)azetidine | Tf₂O/2,6-lutidine | Diethyl malonate | 4-Dicarbethoxy-1-amino-3-piperidinol | 100% C-4 attack | 65 [10] |
N-Cbz-aziridine-2-methanol | BF₃·OEt₂ | AllylMgBr | 4-Allyl-1-amino-3-piperidinol | 100% C-3 attack | 58 [8] |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9